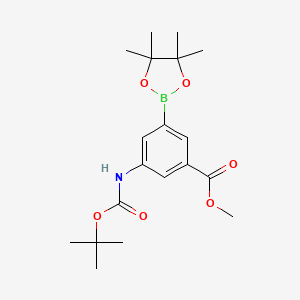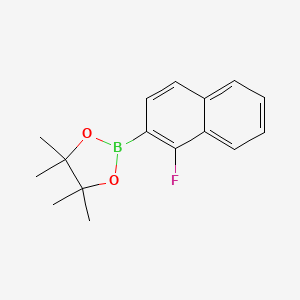
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
准备方法
The synthesis of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- typically involves the reaction of 1-fluoro-2-naphthalenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
科学研究应用
1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- primarily involves its role as a boron source in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, transferring the boron-bound organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond .
相似化合物的比较
Similar compounds to 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- include other boronic esters such as phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane. What sets 1,3,2-Dioxaborolane, 2-(1-fluoro-2-naphthalenyl)-4,4,5,5-tetramethyl- apart is its unique structure, which imparts specific reactivity and stability characteristics, making it particularly useful in certain synthetic applications .
属性
分子式 |
C16H18BFO2 |
|---|---|
分子量 |
272.1 g/mol |
IUPAC 名称 |
2-(1-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10H,1-4H3 |
InChI 键 |
IIBGBAGPMAXLFW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


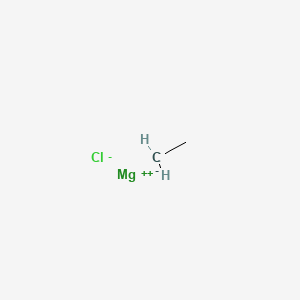
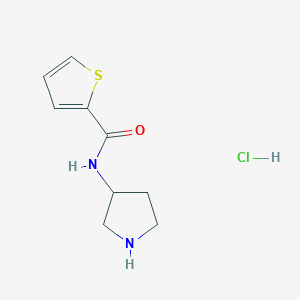
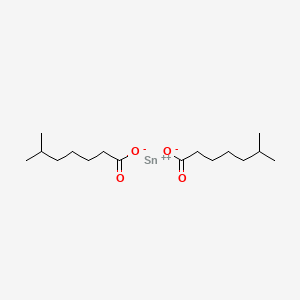
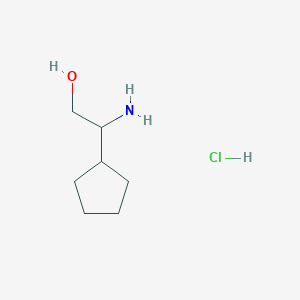
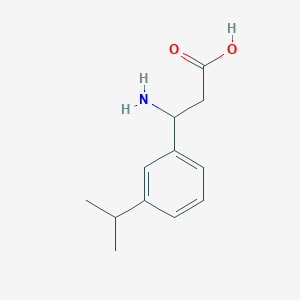
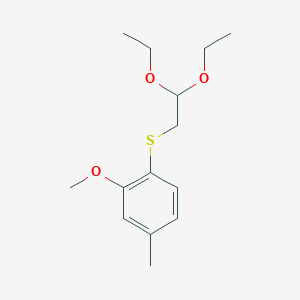
![5-[2-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B12505306.png)
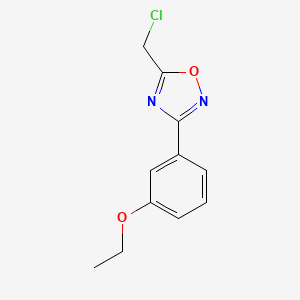
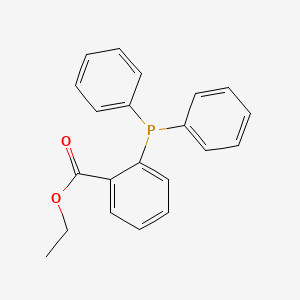
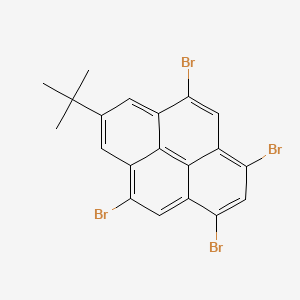
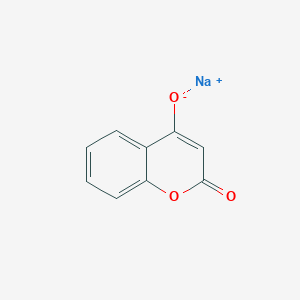

![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
